molecular formula C17H23BrN2O4 B1597736 2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid CAS No. 763109-75-7

2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid

Cat. No. B1597736
M. Wt: 399.3 g/mol
InChI Key: DTTRKFMUGVQBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid, or Boc-PPA, is an important organic compound used in a variety of scientific research applications. Boc-PPA is an organic acid that has a wide range of uses in laboratory experiments, including as a reagent for synthesis and as an inhibitor of certain enzymes. The compound has been studied extensively in the past decade, with research uncovering its biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Drug Development

  • Formation of Aminosuccinyl Peptides and Piperazine Derivatives : Research has explored the formation of aminosuccinyl peptides during acidolytic deprotection, followed by their transformation to piperazine-2,5-dione derivatives in neutral media. This highlights the potential for creating novel piperazine-based compounds through specific chemical processes (Schön & Kisfaludy, 2009).

  • Microwave-mediated Suzuki–Miyaura Cross-couplings : The synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls has been achieved via microwave-mediated Suzuki–Miyaura coupling, demonstrating a methodology for diversifying the scope of biaryl libraries and manipulating functionality points (Spencer et al., 2011).

Biological Activity Exploration

  • Potential Vasodilation Properties : Compounds derived from piperazine have been synthesized to explore their potential vasodilation properties, indicating the role these compounds could play in medical research and drug development (Girgis et al., 2008).

  • Biologically Active Piperazine Derivatives : A series of benzyl piperazine derivatives of boronic acids were studied for their novel biological activities, highlighting the combination of piperazine and boronic groups within molecules for potential therapeutic applications (Adamczyk-Woźniak et al., 2015).

Methodological Advancements

  • Solid Phase Synthesis of Piperazines : A new solid phase synthesis method for 2-oxo-1,4-piperazines has been developed, offering a facile approach to trisubstituted piperazines with excellent yields and purity, suitable for large library production (Gonzalez-Gomez et al., 2002).

properties

IUPAC Name

2-(4-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTRKFMUGVQBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376100
Record name (4-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid

CAS RN

763109-75-7
Record name (4-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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